3'-O-Methylbatatasin Iii

Descripción

This compound has been reported in Pleione bulbocodioides, Gymnadenia conopsea, and other organisms with data available.

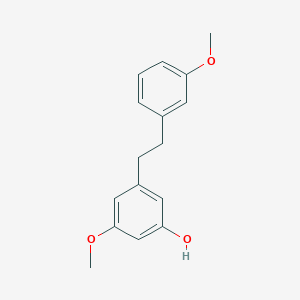

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJURJXPMJANDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331921 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101330-69-2 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Structure of 3'-O-Methylbatatasin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylbatatasin III, a bibenzyl natural product, has garnered interest within the scientific community due to its presence in various medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the key experimental methodologies and data interpretation. While specific spectral data for this compound is not publicly available in detail, this document outlines the general procedures and expected outcomes based on the analysis of closely related compounds and established spectroscopic techniques.

Introduction

This compound is a stilbenoid derivative with the chemical formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol .[1] Its IUPAC name is 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol.[2] This compound has been isolated from various plant species, including those from the Dioscoreaceae family, Pholidota chinensis, and several Dendrobium species.[1][3] The elucidation of its structure is a critical step in understanding its chemical properties and biological functions, which are reported to include antimicrobial and antifungal activities.[1]

Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction and chromatographic separation. A general workflow for its isolation is depicted below.

Caption: General workflow for the isolation of this compound.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a key technique for the purification of this compound.[3]

-

Apparatus: A preparative high-speed counter-current chromatograph.

-

Solvent System: A two-phase solvent system is selected. For the purification of this compound from Pholidota chinensis, a system of n-hexane/ethyl acetate/methanol/water (1.6:0.8:1.2:0.4, v/v/v/v) has been used.[3]

-

Procedure:

-

The column is filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase is pumped into the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

The effluent is continuously monitored by a UV detector, and fractions are collected.

-

-

Purity Analysis: The purity of the isolated compound is typically assessed by High-Performance Liquid Chromatography (HPLC).[3]

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Caption: Spectroscopic workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which aids in identifying structural motifs.

-

Expected Data: For this compound (C₁₆H₁₈O₃), the expected exact mass would be determined. The fragmentation pattern would likely involve cleavage of the ethyl bridge connecting the two phenyl rings, leading to characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 259.1329 |

| [M+Na]⁺ | 281.1148 |

| [M-H]⁻ | 257.1183 |

Note: This data is predicted and would be confirmed by high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Data for Batatasin III in CD₃OD [4]

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 144.06 | - |

| 2 | 107.63 | 6.25 (dd, J = 1.8, 1.8) |

| 3 | 157.98 | - |

| 4 | 98.54 | 6.19 (dd, J = 1.8, 2.4) |

| 5 | 160.83 | - |

| 6 | 105.12 | 6.25 (dd, J = 1.8, 1.8) |

| α | 37.47 | 2.79 (m) |

| β | 37.80 | 2.79 (m) |

| 1' | 143.29 | - |

| 2' | 114.93 | 6.63 (m) |

| 3' | 156.93 | - |

| 4' | 112.36 | 6.63 (m) |

| 5' | 128.84 | 7.08 (dd, J = 7.8, 8.4) |

| 6' | 119.43 | 6.63 (m) |

| 5-OCH₃ | 54.10 | 3.71 (s) |

Expected NMR Data for this compound:

-

¹H NMR: The spectrum would be expected to show signals for two methoxy groups, likely as singlets around 3.7-3.8 ppm. The aromatic region would display a complex pattern of signals corresponding to the protons on the two substituted benzene rings. The ethylene bridge protons would appear as a multiplet around 2.8 ppm.

-

¹³C NMR: The spectrum would show 16 carbon signals, including two methoxy carbons around 55 ppm and the methylene carbons of the ethyl bridge around 37-38 ppm. The remaining signals would correspond to the aromatic carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Would reveal the proton-proton coupling networks within the aromatic rings and the ethylene bridge.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments, such as the methoxy groups to their respective aromatic carbons and the ethylene bridge to the phenyl rings.

-

Conclusion

The structure of this compound can be unequivocally determined through a synergistic application of modern isolation and spectroscopic techniques. While detailed published spectral data for this specific compound is sparse, the established methodologies and comparative analysis with related compounds provide a clear roadmap for its structural elucidation. This guide serves as a foundational resource for researchers working on the isolation, identification, and characterization of bibenzyl natural products. Further research to fully characterize the spectroscopic properties and biological activities of this compound is warranted to explore its potential in drug discovery and development.

References

Synthesis of 3'-O-Methylbatatasin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for 3'-O-Methylbatatasin III, a naturally occurring bibenzyl with potential biological activities. Due to the absence of a published total synthesis, this guide outlines a robust and well-established chemical strategy, providing detailed experimental protocols based on analogous reactions reported in the chemical literature.

Introduction

This compound, chemically known as 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol, is a stilbenoid found in various plant species. Stilbenoids, including bibenzyls, are a class of phenolic compounds that have garnered significant interest for their diverse pharmacological properties, including antimicrobial and phytotoxic effects. The synthesis of these compounds is crucial for further biological evaluation and the development of potential therapeutic agents.

This document details a proposed three-step synthetic pathway involving the protection of a phenolic hydroxyl group, a Wittig reaction to construct the stilbene backbone, and a subsequent catalytic hydrogenation for reduction and deprotection to yield the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through the following key transformations:

-

Protection of 3-hydroxy-5-methoxybenzaldehyde: The phenolic hydroxyl group of the starting aldehyde is protected as a benzyl ether to prevent interference in the subsequent Wittig reaction.

-

Wittig Olefination: The core stilbene structure is assembled via a Wittig reaction between the protected aldehyde and a suitable phosphonium ylide.

-

Catalytic Hydrogenation and Deprotection: The carbon-carbon double bond of the stilbene intermediate is reduced to a single bond, and the benzyl protecting group is simultaneously removed via catalytic hydrogenation to afford this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 1 | 3-hydroxy-5-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | Solid | 621-59-0 |

| 2 | 3-(Benzyloxy)-5-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | Solid | 108343-21-5 |

| 3 | (3-Methoxybenzyl)triphenylphosphonium bromide | C₂₆H₂₄BrOP | 479.35 | Solid | 1779-50-6 |

| 4 | 1-(Benzyloxy)-3-methoxy-5-(2-(3-methoxyphenyl)vinyl)benzene | C₂₃H₂₂O₃ | 346.42 | Solid | N/A |

| 5 | This compound | 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol | C₁₆H₁₈O₃ | 258.31 | Solid |

Table 2: Representative Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Benzyl Protection | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 12 | 90-95 |

| 2 | Wittig Reaction | Compound 2 , Compound 3 , NaH | THF | 0 to RT | 16 | 70-85 |

| 3 | Hydrogenation | H₂, 10% Pd/C | Ethanol | RT | 24 | 90-98 |

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde (2)

Methodology:

-

To a solution of 3-hydroxy-5-methoxybenzaldehyde (1 ) (1.0 eq) in acetone, potassium carbonate (K₂CO₃) (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained for 12 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-5-methoxybenzaldehyde (2 ) as a solid.

Step 2: Synthesis of 1-(Benzyloxy)-3-methoxy-5-(2-(3-methoxyphenyl)vinyl)benzene (4)

Methodology:

-

To a suspension of (3-methoxybenzyl)triphenylphosphonium bromide (3 ) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour to generate the corresponding ylide.

-

A solution of 3-(benzyloxy)-5-methoxybenzaldehyde (2 ) (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the stilbene derivative 4 .[1]

Step 3: Synthesis of this compound (5)

Methodology:

-

The stilbene intermediate 4 (1.0 eq) is dissolved in ethanol.

-

A catalytic amount of 10% Palladium on activated carbon (Pd/C) (typically 5-10 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 24 hours.

-

The progress of the reaction is monitored by TLC until the starting material is completely consumed.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound (5 ) as a solid.

Visualizations

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for obtaining this compound. The proposed pathway utilizes well-established and high-yielding reactions, making it a practical approach for researchers in the fields of medicinal chemistry and drug development. The detailed protocols and tabulated data serve as a comprehensive resource for the laboratory synthesis of this biologically interesting natural product, enabling further investigation into its therapeutic potential. The successful synthesis will provide a reliable source of the compound for in-depth pharmacological studies.

References

An In-depth Technical Guide to 3'-O-Methylbatatasin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural phenolic compounds. It is structurally a bibenzyl derivative. This document provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, natural sources, biological activities, and the experimental methodologies used for its study. While research on this specific compound is emerging, this guide consolidates the current knowledge to support further investigation and potential drug development efforts.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| IUPAC Name | 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol | [1] |

| Synonyms | 3-hydroxy-3',5-dimethoxybibenzyl | [1] |

| CAS Number | 101330-69-2 | [1][2] |

| Molecular Formula | C₁₆H₁₈O₃ | [1][2] |

| Molecular Weight | 258.31 g/mol | [1][2] |

| Melting Point | 99.55 °C | [2] |

| Boiling Point | 372.42 °C | [2] |

Natural Occurrences

This compound has been isolated from a variety of plant species, particularly within the Orchidaceae and Dioscoreaceae families. Notable sources include:

-

Pholidota chinensis : A species of orchid.

-

Dioscorea species : Commonly known as yams.[2]

-

Pleione bulbocodioides : A species of flowering plant in the orchid family.[1]

-

Gymnadenia conopsea : The fragrant orchid.[1]

-

Sunipia scariosa : A species of orchid from which a mixture containing this compound has been isolated.[3]

Biological Activities and Potential Applications

Preliminary studies and the activities of structurally related compounds suggest that this compound may possess a range of biological activities, making it a compound of interest for drug discovery.

Antimicrobial, Antifungal, and Antiviral Potential

General literature suggests that stilbenoids as a class exhibit antimicrobial, antifungal, and antiviral properties. The proposed mechanism of action for this compound involves the disruption of microbial cell membranes and interference with enzymatic pathways.[2] This ability to compromise membrane integrity is a promising avenue for the development of new anti-infective agents.[2] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against particular microbial strains are not yet available in the reviewed literature.

Anti-inflammatory Activity

A study on synthetic analogs of the related compound, batatasin III, has shed light on the potential anti-inflammatory effects of this structural class. One analog, designated as 21 , demonstrated significant inhibition of nitric oxide (NO) production in vitro with an IC₅₀ value of 12.95 μM . Further investigation revealed that this compound reduced the expression of inducible nitric oxide synthase (iNOS), phosphorylated p65 (a subunit of the pro-inflammatory transcription factor NF-κB), and β-catenin in a concentration-dependent manner. While this data is for an analog, it strongly suggests that this compound may also modulate inflammatory pathways.

| Compound | Biological Activity | IC₅₀ Value | Affected Markers |

| Batatasin III Analog 21 | Nitric Oxide Production Inhibition | 12.95 μM | iNOS, p-p65, β-catenin |

Phytotoxic Activity

The phytotoxic effects of this compound have been evaluated in axenic cultures of the aquatic plant Lemna pausicostata (duckweed).[3] While the study indicated phytotoxicity, specific quantitative data such as IC₅₀ values for growth inhibition were not provided in the available literature.[3]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline key methodologies based on the available literature.

Isolation and Purification

A high-speed counter-current chromatography (HSCCC) method has been successfully employed for the preparative separation and purification of 9,10-dihydrophenanthrenes and bibenzyls, including this compound, from Pholidota chinensis.

Workflow for Isolation and Purification:

Figure 1. Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction: The whole plants of Pholidota chinensis are extracted with a suitable solvent (e.g., methanol).

-

Fractionation: The crude extract is first fractionated using silica gel column chromatography to obtain a semi-purified fraction containing bibenzyls and 9,10-dihydrophenanthrenes.

-

HSCCC Purification: The semi-purified fraction is then subjected to preparative HSCCC.

-

Solvent System: A two-phase solvent system of n-hexane/ethyl acetate/methanol/water at a volume ratio of 1.6:0.8:1.2:0.4 is used.

-

-

Purity Assessment: The purity of the isolated this compound is determined by ultra-high-performance liquid chromatography (UHPLC) and is reported to be over 94%.

-

Structural Elucidation: The chemical structure of the purified compound is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The following protocol is based on the methodology used for a batatasin III analog and can be adapted for this compound.

Experimental Workflow:

Figure 2. Workflow for assessing in vitro anti-inflammatory activity.

Detailed Steps:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway Analysis

While direct studies on the signaling pathways modulated by this compound are lacking, the inhibitory effect of a related analog on the phosphorylation of the p65 subunit of NF-κB suggests a potential mechanism of action.

Hypothesized Anti-inflammatory Signaling Pathway:

Figure 3. Hypothesized inhibition of the NF-κB signaling pathway.

This diagram illustrates the canonical NF-κB signaling pathway initiated by LPS. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of the p65 subunit, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like iNOS.

Conclusion and Future Directions

This compound is a naturally occurring stilbenoid with potential therapeutic applications, particularly in the areas of anti-infective and anti-inflammatory medicine. The current body of literature provides a foundation for its chemical characterization and isolation. However, there is a significant need for further research to quantify its biological activities through robust in vitro and in vivo studies. Future research should focus on:

-

Determining the MIC values of this compound against a panel of clinically relevant bacteria and fungi.

-

Evaluating its cytotoxic activity against various cancer cell lines to determine IC₅₀ values.

-

Investigating its antiviral efficacy against specific viruses.

-

Elucidating the precise molecular mechanisms and signaling pathways through which it exerts its biological effects, including a more in-depth analysis of its impact on the NF-κB and other inflammatory signaling cascades.

Such studies will be instrumental in validating the therapeutic potential of this compound and guiding its development as a novel drug candidate.

References

An In-Depth Technical Guide to 3'-O-Methylbatatasin III: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylbatatasin III, a naturally occurring stilbenoid, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside quantitative data on its physicochemical characteristics and bioactivity. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-inflammatory effects, with a particular focus on the NF-κB signaling pathway.

Introduction

This compound is a phenanthrene derivative found in various plant species, notably within the Dioscoreaceae family.[1] As a member of the stilbenoid class of compounds, it shares a structural backbone with resveratrol, a well-studied molecule with diverse biological activities. The presence of a methoxy group in its structure contributes to its distinct biochemical properties.[1] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers exploring its potential as a lead compound in drug discovery.

Discovery and History

The history of this compound is intertwined with the broader research into the chemical constituents of the yam family (Dioscorea). While the parent compound, Batatasin III, was identified earlier, this compound was subsequently isolated and characterized from various botanical sources. It has been reported in plants such as Pleione bulbocodioides and Gymnadenia conopsea.[2]

A significant milestone in its characterization was the isolation and detailed spectroscopic analysis from Sunipia scariosa by Yang and colleagues in 2014. More recently, its presence has also been confirmed in Pholidota chinensis. The ongoing discovery of this compound in different plant species suggests its widespread distribution in the plant kingdom and underscores the importance of continued phytochemical investigations.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a clear reference for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₃ | [1] |

| Molecular Weight | 258.31 g/mol | [1] |

| CAS Number | 101330-69-2 | [1] |

| IUPAC Name | 3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol | [2] |

| Melting Point | 99.55 °C | [1] |

| Boiling Point | 372.42 °C | [1] |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific data for this compound is dispersed, the following table presents the well-documented ¹H and ¹³C NMR data for the closely related and structurally similar compound, Batatasin III, isolated from Sunipia scariosa, which serves as a crucial reference for spectroscopic identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Batatasin III (in CD₃OD) [4]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, J in Hz) |

| 1 | 144.06 | |

| 2 | 107.63 | 6.25 (dd, J = 1.8, 1.8) |

| 3 | 157.98 | |

| 4 | 98.54 | 6.19 (dd, J = 1.8, 2.4) |

| 5 | 160.83 | |

| 6 | 105.12 | 6.25 (dd, J = 1.8, 1.8) |

| α | 37.47 | 2.79 (m) |

| β | 37.80 | 2.79 (m) |

| 1' | 143.29 | |

| 2' | 114.93 | 6.63 (m) |

| 3' | 156.93 | |

| 4' | 112.36 | 6.63 (m) |

| 5' | 128.84 | 7.08 (dd, J = 7.8, 8.4) |

| 6' | 119.43 | 6.63 (m) |

| OCH₃ | 54.10 | 3.71 (s) |

Mass Spectrometry Data: The electrospray ionization-mass spectrometry (ESI-MS) of a related compound showed a protonated molecule [M+H]⁺ at m/z 245.1108, which is consistent with the molecular formula of Batatasin III.[4] For this compound, the expected [M+H]⁺ would be approximately m/z 259.13.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of this compound from plant material is outlined below. This protocol is based on methodologies reported for the isolation of related stilbenoids.

Figure 1. General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered plant material is extracted with methanol at room temperature.

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.

-

Purification: Fractions containing the target compound are further purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.[4]

Antimicrobial Activity Assay

The antimicrobial properties of this compound can be evaluated using standard methods such as the agar well diffusion or broth microdilution assays.

Agar Well Diffusion Method:

-

Prepare a uniform lawn of the test microorganism on an agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around the wells to determine the antimicrobial activity.

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed through methods like the inhibition of protein denaturation and membrane stabilization assays.

Inhibition of Albumin Denaturation Assay:

-

A reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and various concentrations of this compound is prepared.

-

The mixtures are incubated at 37°C followed by heating at 70°C to induce protein denaturation.

-

After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated relative to a control without the compound. A standard anti-inflammatory drug like acetylsalicylic acid is used as a positive control.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

-

A suspension of HRBCs is prepared from fresh human blood.

-

Reaction mixtures containing the HRBC suspension, a hypotonic solution (to induce hemolysis), and various concentrations of this compound are prepared.

-

The mixtures are incubated at room temperature and then centrifuged.

-

The absorbance of the supernatant is measured at 540 nm to quantify the amount of hemoglobin released.

-

The percentage of membrane stabilization is calculated, with a standard anti-inflammatory drug used as a positive control.

Biological Activities and Mechanism of Action

Antimicrobial and Antifungal Activity

This compound has demonstrated potential antimicrobial and antifungal properties.[1] The proposed mechanism of action involves the disruption of microbial cell membranes. Its lipophilic nature is believed to facilitate its integration into the microbial lipid bilayers, leading to a loss of membrane integrity and subsequent leakage of cellular contents, ultimately causing cell death.[1]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Recent studies on batatasin III analogs have provided significant insights into the anti-inflammatory mechanism, which is likely shared by this compound. The primary target appears to be the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.

In a typical inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting this pathway. Evidence from studies on related compounds suggests that it may reduce the expression of iNOS and the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and the subsequent transcription of inflammatory mediators.[5]

References

- 1. This compound | 101330-69-2 | BEA33069 [biosynth.com]

- 2. This compound | C16H18O3 | CID 442711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:101330-69-2 | Stilbenes | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of batatasin III analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 3'-O-Methylbatatasin III Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural phenolic compounds found in various plant species, including those of the genus Juncus and in orchids like Pholidota chinensis.[1] Stilbenoids are recognized for their diverse pharmacological activities, and as such, this compound and its analogs, such as Batatasin III, are promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological activities of this compound, with a focus on its potential anti-inflammatory, antioxidant, and anticancer effects. The guide also details the experimental protocols for the in vitro validation of these predicted activities.

Predicted and Known Biological Activities

While extensive biological data for this compound is not yet available, studies on the closely related Batatasin III and other stilbenoids suggest several potential activities. Batatasin III and its analogs have demonstrated anti-inflammatory and antioxidant properties.[2][3] For instance, a synthetic analog of Batatasin III was found to significantly inhibit nitric oxide production in vitro with an IC50 value of 12.95 μM.[4] Furthermore, Batatasin III has shown antioxidant activity with an IC50 value of 206.82 μg/mL in a DPPH radical scavenging assay.[2]

Limited experimental data for this compound indicates phytotoxic effects, with IC50 values for growth inhibition and cellular leakage in the aquatic plant Lemna pausicostata ranging from 89.9 to 180 µM and 89.9 to 166 µM, respectively. The same study noted marginal cytotoxicity against animal cells.[5]

This guide outlines an in silico approach to predict and characterize the anti-inflammatory, antioxidant, and anticancer activities of this compound, leveraging the knowledge of related compounds and advanced computational techniques.

Data Presentation: Quantitative Data Summary

The following table summarizes the available quantitative biological activity data for this compound and the related compound Batatasin III. This data is crucial for developing and validating in silico predictive models.

| Compound | Activity | Assay | Organism/Cell Line | IC50 Value | Reference |

| This compound | Phytotoxicity (Growth Inhibition) | Lemna pausicostata growth assay | Lemna pausicostata | 89.9 - 180 µM | [5] |

| This compound | Phytotoxicity (Cellular Leakage) | Lemna pausicostata cellular leakage assay | Lemna pausicostata | 89.9 - 166 µM | [5] |

| Batatasin III Analog | Anti-inflammatory | Nitric Oxide Production Inhibition | Murine Macrophages | 12.95 µM | [4] |

| Batatasin III | Antioxidant | DPPH Radical Scavenging | - | 206.82 µg/mL | [2] |

Experimental Protocols: In Silico Prediction and In Vitro Validation

A systematic workflow is essential for the accurate in silico prediction and subsequent experimental validation of the biological activities of this compound.

In Silico Prediction Methodologies

a. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

-

Objective: To assess the drug-likeness and potential toxicity of this compound.

-

Protocol:

-

Obtain the 2D structure of this compound in SMILES format.

-

Utilize web-based platforms such as SwissADME or pkCSM to predict various pharmacokinetic and toxicological properties.

-

Analyze parameters including Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and toxicity risks (e.g., hepatotoxicity, mutagenicity).

-

b. Quantitative Structure-Activity Relationship (QSAR) Modeling

-

Objective: To develop a predictive model for the biological activity of this compound based on its chemical structure and the known activities of structurally similar compounds.

-

Protocol:

-

Compile a dataset of stilbenoid compounds with known anti-inflammatory, antioxidant, or anticancer activities (IC50 values).

-

Calculate molecular descriptors (e.g., topological, electronic, and physicochemical) for each compound in the dataset.

-

Divide the dataset into a training set and a test set.

-

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the molecular descriptors with the biological activity.

-

Validate the model using the test set and statistical metrics (e.g., R², Q²).

-

Use the validated QSAR model to predict the activity of this compound.

-

c. Molecular Docking

-

Objective: To predict the binding affinity and interaction patterns of this compound with specific protein targets.

-

Protocol:

-

Target Selection: Based on the predicted activities, select relevant protein targets.

-

Anti-inflammatory: IκB kinase beta (IKKβ) (PDB ID: 4KIK), Cyclooxygenase-2 (COX-2).

-

Anticancer: Focal Adhesion Kinase (FAK) (PDB ID: 1MP8), AKT1 (PDB ID: 4EKL).

-

-

Protein and Ligand Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D conformer of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of this compound to the target protein.

-

-

Analysis: Analyze the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

d. Molecular Dynamics (MD) Simulations

-

Objective: To assess the stability of the protein-ligand complex and to refine the binding free energy calculations.

-

Protocol:

-

Use the best-docked pose from the molecular docking study as the starting structure.

-

Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.

-

Perform energy minimization of the system.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it.

-

Run a production MD simulation for a sufficient time (e.g., 100 ns).

-

Analyze the trajectory to evaluate the stability of the complex (e.g., RMSD, RMSF) and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

In Vitro Validation Assays

a. Antioxidant Activity: DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the compound.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well plate, add a specific volume of each dilution of the compound to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

b. Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

-

Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

-

c. Anticancer Activity: MTT Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Protocol:

-

Seed a relevant cancer cell line (e.g., a lung or breast cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Mandatory Visualizations: Signaling Pathways

Predicted Anti-inflammatory Mechanism of this compound

The anti-inflammatory activity of many phenolic compounds is attributed to their ability to inhibit the NF-κB signaling pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of IKKβ, which would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, keep NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Predicted Anticancer Mechanism of this compound

The FAK/AKT signaling pathway is crucial for cell survival, proliferation, and migration, and its dysregulation is often associated with cancer. It is plausible that this compound could exert anticancer effects by inhibiting key kinases in this pathway, such as FAK or AKT, leading to the induction of apoptosis and the inhibition of cell proliferation.

Conclusion

This technical guide outlines a comprehensive strategy for the in silico prediction and in vitro validation of the biological activities of this compound. By integrating computational methods such as ADMET prediction, QSAR modeling, molecular docking, and molecular dynamics simulations, researchers can efficiently screen for potential therapeutic properties and elucidate the mechanisms of action of this promising natural compound. The subsequent in vitro assays provide the necessary experimental evidence to validate the computational predictions. This integrated approach can accelerate the drug discovery process for this compound and other natural products, paving the way for the development of novel therapeutics for a range of diseases.

References

- 1. Human Metabolome Database: Showing metabocard for Batatasin III (HMDB0030636) [hmdb.ca]

- 2. A method to quantify the allelopathic compound batatasin-III in extracts from Empetrum hermaphroditum using gas chromatography: Applied on extracts from leaves of different ages | SLU publication database (SLUpub) [publications.slu.se]

- 3. A Method to Quantify the Allelopathic Compound Batatasin-III in Extracts from Empetrum hermaphroditum Using Gas Chromatography: Applied on Extracts from Leaves of Different Ages | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:101330-69-2 | Stilbenes | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Application Notes and Protocols for 3'-O-Methylbatatasin III in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural compounds with diverse biological activities. While specific data on this compound in mammalian cell culture is limited, its structural analog, Batatasin III, has demonstrated notable anti-inflammatory properties. This document provides detailed protocols for evaluating the potential cytotoxic and anti-inflammatory effects of this compound in cell culture, based on established methodologies and findings for closely related compounds. These protocols serve as a foundational guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

The following tables summarize the currently available quantitative data for this compound and its parent compound, Batatasin III. Due to the scarcity of data on this compound in mammalian cells, data from related compounds and other biological systems are included for reference.

Table 1: Cytotoxicity and Bioactivity of this compound

| Compound | Assay | Organism/Cell Line | Parameter | Value (µM) | Reference |

| This compound | Growth Inhibition | Lemna pausicostata (aquatic plant) | IC50 | 89.9 - 180 | [1] |

| This compound | Cellular Leakage | Lemna pausicostata (aquatic plant) | IC50 | 89.9 - 166 | [1] |

| This compound | Cytotoxicity | Animal Cells | - | Marginal | [1] |

Table 2: Anti-inflammatory Activity of Batatasin III (Structural Analog)

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| Batatasin III | RAW 264.7 Macrophages | Cytotoxicity (MTT Assay) | - | No significant toxicity up to 50 µM | [1] |

| Batatasin III | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Concentration-dependent reduction | - | [1][2] |

| Batatasin III | LPS-stimulated RAW 264.7 Macrophages | TNF-α Production | Concentration-dependent reduction | - | [1][2] |

| Batatasin III | LPS-stimulated RAW 264.7 Macrophages | IL-6 Production | Concentration-dependent reduction | - | [1][2] |

| Batatasin III Analog | LPS-stimulated Macrophages | Nitric Oxide (NO) Production | IC50 | 12.95 µM |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 macrophages or HeLa cells).

Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Selected cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with medium alone (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) * 100

-

Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 2: Measurement of Anti-inflammatory Activity (Nitric Oxide Inhibition)

This protocol is designed to assess the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials and Reagents:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Complete culture medium (DMEM with 10% FBS, 1% Pen-Strep)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells: cells with medium only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare a standard curve using serial dilutions of the sodium nitrite solution (e.g., 0-100 µM).

-

Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol describes how to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound using an Annexin V-FITC and Propidium Iodide (PI) assay with flow cytometry.[3][4]

Materials and Reagents:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat them with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.

-

For suspension cells, collect them directly by centrifugation.

-

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Analysis:

-

Use appropriate software to analyze the flow cytometry data.

-

Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Putative inhibitory effect on the NF-κB signaling pathway.

Caption: Workflow for assessing nitric oxide inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Batatasin III, a Constituent of Dendrobium scabrilingue, Improves Murine Pain-like Behaviors with a Favorable CNS Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for the Analytical Detection of 3'-O-Methylbatatasin III

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3'-O-Methylbatatasin III, a bibenzyl compound of interest for its potential biological activities. The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a stilbenoid derivative found in various plant species. Stilbenoids, including bibenzyls, are known for a range of biological activities, including phytotoxic, antifungal, and antibacterial effects.[1][2][3][4] Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of this compound in plant extracts and pharmaceutical preparations. This document outlines protocols for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are based on literature data for similar phenolic compounds and bibenzyls and should be validated for specific laboratory conditions and matrices.[5][6][7][8]

| Parameter | HPLC-DAD | LC-MS/MS (MRM) | GC-MS (after derivatization) | qNMR |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL[5] | 0.1 - 5.0 ng/mL | 0.01 - 0.1 µg/mL | ~0.1 mg/mL |

| Limit of Quantitation (LOQ) | 0.03 - 1.5 µg/mL[5] | 0.5 - 15.0 ng/mL | 0.05 - 0.5 µg/mL | ~0.5 mg/mL |

| Linearity (R²) | > 0.99[5] | > 0.99 | > 0.99[6] | > 0.999[8] |

| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 90 - 110% | 98 - 102% |

| Precision (RSD %) | < 5%[5] | < 15% | < 15%[6] | < 2%[8] |

Experimental Protocols

Sample Preparation and Extraction

A general workflow for the extraction of this compound from plant material is depicted below.

Protocol:

-

Grinding: Dry the plant material (e.g., leaves, stems) at 40-50 °C and grind to a fine powder.

-

Extraction: Macerate or sonicate the powdered plant material with methanol or ethanol (e.g., 1:10 w/v) for 24 hours at room temperature. Alternatively, perform Soxhlet extraction for 6-8 hours.

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45 °C to obtain the crude extract.

-

Purification (Optional): For cleaner samples and to remove interfering matrix components, the crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge or preparative HPLC.

HPLC-DAD Analysis

Instrumentation:

-

High-Performance Liquid Chromatography system with a Diode-Array Detector.

Chromatographic Conditions: [5]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B (hold)

-

35-40 min: 90-10% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (or scan from 200-400 nm to determine the optimal wavelength).

Quantification:

Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels. Quantification is based on the peak area at the characteristic retention time.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Utilize the same HPLC conditions as described in section 3.2, or a compatible UPLC system for faster analysis.

Mass Spectrometry Conditions: [9]

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized). Bibenzyls can often be detected in both modes.

-

Multiple Reaction Monitoring (MRM):

-

Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) for this compound (C₁₆H₁₈O₃, MW: 258.31).[10]

-

Optimize the collision energy to identify the most abundant and specific product ions.

-

Example MRM transitions (to be determined experimentally):

-

Positive Mode: m/z 259.1 -> [Product Ion 1], m/z 259.1 -> [Product Ion 2]

-

Negative Mode: m/z 257.1 -> [Product Ion 1], m/z 257.1 -> [Product Ion 2]

-

-

-

Source Parameters: Optimize gas temperatures, flow rates, and ion spray voltage for maximum signal intensity.

Quantification:

Create a calibration curve using a certified reference standard. For complex matrices, the use of a stable isotope-labeled internal standard is recommended for improved accuracy.[11]

GC-MS Analysis

Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis.

Derivatization Protocol (Silylation):

-

Evaporate a known amount of the extract or standard to complete dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 min.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized this compound.

Quantification:

Generate a calibration curve using a derivatized standard. An internal standard (e.g., a structurally similar compound not present in the sample) should be used.

NMR Spectroscopy

NMR is primarily used for structural elucidation but can also be employed for quantitative analysis (qNMR).

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation for qNMR: [12][13]

-

Accurately weigh a known amount of the sample (extract or purified compound).

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte.

-

Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

NMR Acquisition Parameters:

-

Pulse Sequence: A standard 90° pulse sequence.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals being quantified to ensure full relaxation.

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio.

Quantification:

The concentration of this compound is calculated by comparing the integral of one of its well-resolved proton signals to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and standard.[13]

Biological Activity and Potential Mechanism of Action

Bibenzyl compounds, including this compound, have demonstrated various biological activities.[1] A key reported activity is their antimicrobial effect, which is thought to involve the disruption of microbial cell membranes.[2][14]

The proposed mechanism suggests that the lipophilic nature of this compound allows it to intercalate into the lipid bilayer of microbial cell membranes.[2] This can lead to a loss of membrane integrity, resulting in the leakage of essential ions and small molecules.[14] Furthermore, it may interfere with the function of membrane-bound proteins and essential cytoplasmic enzymes, ultimately leading to microbial cell death.[2]

References

- 1. This compound | CAS:101330-69-2 | Stilbenes | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | 101330-69-2 | BEA33069 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C16H18O3 | CID 442711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]

- 13. rssl.com [rssl.com]

- 14. [Design, Synthesis and Structure-activity Relationship Study of a Series of Bis(bibenzyl)-type Natural Products, Riccardin C Derivatives, as Candidate Anti-MRSA Agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 3'-O-Methylbatatasin III in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3'-O-Methylbatatasin III in plant extracts. The method utilizes a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides a reliable and reproducible approach for researchers, scientists, and drug development professionals engaged in the analysis of this bioactive stilbenoid.

Introduction

This compound is a stilbenoid compound found in various plant species and is of increasing interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in complex matrices such as plant extracts is crucial for quality control, pharmacokinetic studies, and drug discovery processes. The HPLC method described herein offers excellent linearity, sensitivity, and accuracy for the determination of this compound.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (analytical grade).

-

Filters: 0.45 µm syringe filters for sample preparation.

-

Standard: this compound reference standard (purity >98%).

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 1: Optimized HPLC Conditions for the Analysis of this compound.

Protocols

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Extraction: Weigh 1.0 g of dried and powdered plant material into a centrifuge tube. Add 10 mL of methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: The filtered extract is now ready for HPLC analysis.

Method Validation

The developed HPLC method was validated according to standard guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

The linearity of the method was determined by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Intra-day and inter-day precision were evaluated by analyzing a quality control sample at three different concentrations on the same day and on three different days, respectively.

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the recovery percentage was calculated.

Results

The quantitative data from the method validation are summarized in Table 2.

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.50 µg/mL |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 3.0% |

| Accuracy (Recovery) | 98.5% - 102.3% |

Table 2: Summary of Method Validation Data.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound in plant extracts. The method is simple, reproducible, and can be readily implemented in a quality control or research laboratory setting.

Application Notes and Protocols: 3'-O-Methylbatatasin III for Antimicrobial and Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid, a class of natural phenolic compounds. While specific antimicrobial and antifungal data for this compound is not extensively available in the current literature, related compounds within the stilbenoid, bibenzyl, and phenanthrene classes, often isolated from plant sources like Pholidota chinensis and Dioscorea batatas, have demonstrated notable biological activities. For instance, extracts from Dioscorea batatas have shown antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Salmonella typhimurium with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mg/mL.[1] This document provides detailed protocols for conducting antimicrobial and antifungal assays to evaluate the potential efficacy of this compound.

Data Presentation

As of the latest literature review, specific quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or 50% Inhibitory Concentration [IC50]) for the antimicrobial and antifungal activity of purified this compound is not available. Researchers are encouraged to use the following protocols to generate this data. The tables below are structured to organize experimental findings once they are obtained.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| e.g., Staphylococcus aureus | Data to be determined | Data to be determined |

| e.g., Escherichia coli | Data to be determined | Data to be determined |

| e.g., Pseudomonas aeruginosa | Data to be determined | Data to be determined |

| e.g., Listeria monocytogenes | Data to be determined | Data to be determined |

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| e.g., Candida albicans | Data to be determined | Data to be determined |

| e.g., Aspergillus niger | Data to be determined | Data to be determined |

| e.g., Trichophyton rubrum | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strain on an appropriate agar plate.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

-

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

-

Results from the MIC test

-

Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile pipettes and spreaders

Procedure:

-

Sub-culturing from MIC Wells:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spread the aliquot onto a fresh agar plate.

-

-

Incubation:

-

Incubate the agar plates under the same conditions as the initial culture.

-

-

Determining MBC/MFC:

-

The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

-

Visualizations

References

Application Notes and Protocols for 3'-O-Methylbatatasin III Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylbatatasin III is a stilbenoid compound with potential therapeutic applications stemming from its predicted biological activities, including antimicrobial and anti-inflammatory effects.[1] As a member of the stilbenoid family, it shares structural similarities with compounds known to possess antioxidant, anti-inflammatory, and vasodilatory properties.[2][3] This document provides detailed protocols for two novel assays designed to characterize the bioactivity of this compound: a Cyclooxygenase-2 (COX-2) Inhibition Assay to investigate its anti-inflammatory potential, and a cell-based Nrf2/ARE Luciferase Reporter Assay to explore its antioxidant pathway-modulating activity.

Assay 1: Fluorometric Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is designed to determine the inhibitory activity of this compound on the COX-2 enzyme, a key mediator of inflammation and pain. The assay measures the peroxidase component of COX activity.

Data Presentation